Cas no 856579-28-7 (Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate)

Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate is a nitro-substituted dihydropyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a reactive nitro group and an ester moiety, making it a versatile intermediate for constructing heterocyclic compounds. The compound's stability under standard conditions and compatibility with various reaction conditions enhance its practicality in multi-step syntheses. It is particularly valuable in the development of bioactive molecules, including potential pharmacophores, due to its ability to undergo selective functionalization. The product is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications.
Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate structure
856579-28-7 structure
Product Name:Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS No:856579-28-7
MF:C7H6N2O5
MW:198.13294172287
MDL:MFCD07783889
CID:717559
PubChem ID:7204882
Update Time:2025-05-20

Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
    • 3-METHOXYCARBONYL-5-NITRO-2(1H)-PYRIDINONE
    • 3-Pyridinecarboxylicacid, 1,2-dihydro-5-nitro-2-oxo-, methyl ester
    • Methyl 2-hydroxy-5-nitronicotinate
    • Methyl 1,2-dihydro-5-nitro-2-oxo-3-pyridinecarboxylate (ACI)
    • Nicotinic acid, 2-hydroxy-5-nitro-, methyl ester (7CI)
    • 5-Nitro-2-hydroxynicotinic acid methyl ester
    • METHYL2-HYDROXY-5-NITRONICOTINATE
    • AC-9302
    • methyl 2-hydroxy-5-nitropyridine-3-carboxylate
    • DLMMETCUQGSGOK-UHFFFAOYSA-N
    • AB42840
    • CS-0081059
    • 856579-28-7
    • methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
    • Z295125242
    • SB54329
    • 153888-40-5
    • J-522029
    • AKOS008105159
    • EN300-29837
    • MFCD07783889
    • DE-0720
    • SCHEMBL3348546
    • AKOS006228166
    • MDL: MFCD07783889
    • Inchi: 1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
    • InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)NC=C([N+](=O)[O-])C=1)OC

Computed Properties

  • Exact Mass: 198.02800
  • Monoisotopic Mass: 198.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101A^2
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.49g/cm3
  • Melting Point: 250-254°C
  • Boiling Point: 362.5ºC at 760 mmHg
  • Flash Point: 173.1ºC
  • Refractive Index: 1.567
  • PSA: 105.24000
  • LogP: 1.00520

Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

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Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:856579-28-7)Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Order Number:A863489
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):176.0
Email:sales@amadischem.com

Additional information on Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 856579-28-7): A Comprehensive Overview

Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 856579-28-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug development. This compound belongs to the dihydropyridine class, which is well-known for its diverse pharmacological properties, including vasodilation and calcium channel modulation. The presence of a nitro group and a carboxylate moiety in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.

The molecular structure of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate can be described as a cyclic heteroatom compound featuring a six-membered ring containing nitrogen atoms. The nitro group (–NO₂) at the 5-position and the carboxylate group (–COOCH₃) at the 3-position are key functional elements that influence its reactivity and biological activity. This arrangement not only contributes to its stability but also enhances its potential as a precursor in synthesizing more complex pharmacophores.

In recent years, there has been growing interest in exploring the pharmacological potential of dihydropyridine derivatives. The nitro-substituted dihydropyridines have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited to develop prodrugs or bioactivatable compounds. This characteristic makes Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its role in medicinal chemistry research. The structural motif of dihydropyridines is widely recognized for its interaction with biological targets such as enzymes and receptors. The nitro group introduces additional reactivity, allowing for selective modifications that can fine-tune the pharmacological profile of the compound. For instance, studies have demonstrated that nitro-substituted dihydropyridines can undergo reduction to form amine derivatives, which may exhibit different biological activities compared to their parent compounds.

The synthesis of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate involves multi-step organic reactions that highlight the expertise required in pharmaceutical synthesis. Typically, the process begins with the condensation of appropriate precursors to form the dihydropyridine core, followed by nitration and esterification to introduce the desired functional groups. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may be employed to achieve high yields and purity.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of this compound. Molecular modeling studies have been instrumental in predicting how Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate interacts with biological targets at the molecular level. These simulations have provided insights into its binding affinity and potential side effects, guiding researchers in optimizing its pharmacological properties.

In clinical research, derivatives of dihydropyridines have been extensively studied for their therapeutic potential. While Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate itself may not be directly used as a drug candidate, it serves as a crucial intermediate in synthesizing more advanced molecules. The ability to modify its structure allows researchers to explore various analogs with tailored properties for specific therapeutic applications.

The environmental impact of synthesizing and using this compound is also an area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess how this compound behaves in different environmental conditions. These efforts align with global initiatives to promote sustainable chemistry practices.

The future prospects of Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate progress in this field. As our understanding of molecular interactions continues to evolve, this compound will likely play an increasingly important role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:856579-28-7)Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
A863489
Purity:99%
Quantity:5g
Price ($):176.0
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